molecular formula C15H23BO3 B1378854 2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1486485-55-5

2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1378854
M. Wt: 262.15 g/mol
InChI Key: HIYMIUPAKODMLO-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . The ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a green synthetic route for the perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the compound 3- ( (2-Methoxyethyl)carbamoyl)phenyl)boronic acid has a melting point of 130-132 °C .

Scientific Research Applications

Synthesis of Derivatives and Inhibitory Activity

  • Synthesis of Derivatives : This compound is used in the synthesis of ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives are studied for their inhibitory activity against serine proteases including thrombin, showcasing potential biomedical applications (Spencer et al., 2002).

Polymer Synthesis and Properties

  • Suzuki-Miyaura Coupling Polymerization : It's instrumental in the Suzuki-Miyaura coupling polymerization process, contributing to the synthesis of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity. This has implications in material science, particularly in the development of conducting and semiconducting materials (Yokozawa et al., 2011).

Molecular Structure and Crystallography

  • Molecular Structure Analysis : The compound has been used in crystallographic studies to understand molecular structures and intramolecular interactions. This is crucial in the field of crystallography and material science (Coombs et al., 2006).

Catalysis and Reaction Mechanisms

  • Rhodium-Catalyzed Arylation : It plays a role in the rhodium-catalyzed arylation of fullerene (C60), with density functional theory (DFT) studies illuminating the reaction mechanism. This application is significant in the field of catalysis and nanomaterials (Martínez et al., 2015).

Nanotechnology and Fluorescence Studies

  • Nanoparticle Synthesis : This compound is employed in the synthesis of nanoparticles with enhanced brightness and emission tuning capabilities, relevant in nanotechnology and imaging applications (Fischer et al., 2013).

Biological and Chemical Sensing

  • H2O2 Detection in Cells : A derivative of this compound has been designed for detecting hydrogen peroxide (H2O2) in living cells, demonstrating its utility in biological sensing and diagnostics (Nie et al., 2020).

Theoretical and Physicochemical Studies

  • DFT Studies of Derivatives : The compound and its derivatives have been studied using density functional theory (DFT) for understanding their molecular structures, which is crucial for theoretical chemistry and material design (Huang et al., 2021).

Materials Development

  • Epoxy Resin Curing : Its derivatives have shown latent curing activity for epoxy resins, an application significant in material sciences, particularly in the development of adhesives and coatings (Gao et al., 2014).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented . For instance, 2-Methoxyethanol is toxic to the bone marrow and testicles .

properties

IUPAC Name

2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-8-6-7-12(11-13)9-10-17-5/h6-8,11H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMIUPAKODMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1486485-55-5
Record name 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
1
Citations
AJ Ovens, YS Gee, NXY Ling, D Yu… - Biochemical …, 2022 - portlandpress.com
The AMP-activated protein kinase (AMPK) αβγ heterotrimer is a primary cellular energy sensor and central regulator of energy homeostasis. Activating skeletal muscle AMPK with small …
Number of citations: 4 portlandpress.com

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